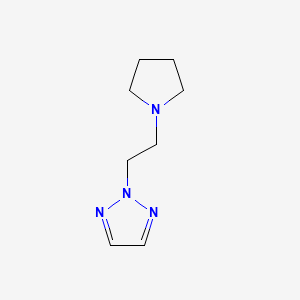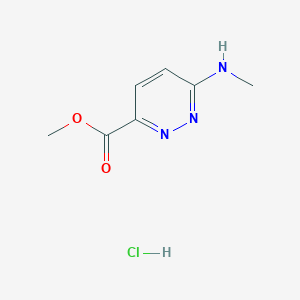![molecular formula C25H19FN4O4 B2755086 4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357866-74-0](/img/structure/B2755086.png)
4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
A study on the synthesis and evaluation of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives demonstrated notable anticancer activity against several human cancer cell lines, including hepatocellular and colorectal carcinoma, with some compounds showing better activity than the standard drug 5-fluorouracil. This highlights the potential of such compounds in anticancer research and therapy (Biointerface Research in Applied Chemistry, 2020).
Antimicrobial Applications
Research on fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, including derivatives of quinazolinediones, showed activity against mycobacteria, including resistant strains, suggesting a promising avenue for treating bacterial infections resistant to existing antibiotics (Antimicrobial Agents and Chemotherapy, 2011).
Dual-Targeting Antibacterial Agents
The exploration of quinazoline-2,4-dione derivatives as dual-targeting agents against Staphylococcus aureus gyrase and topoisomerase IV revealed potential for developing novel antibacterial therapies, particularly for infections caused by drug-resistant strains (Antimicrobial Agents and Chemotherapy, 2010).
Synthesis and Reactivity
The development of novel synthesis methods for fluoroquinolones from imidoylketenes and iminopropadienones, including the generation of various fluoro-substituted phenyliminopropadienones, opens up new pathways for the creation of a broad range of quinolone derivatives with potential applications in medicinal chemistry and drug development (Australian Journal of Chemistry, 2009).
Antitumor Properties
The regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives demonstrated potent antitumor properties, offering a new class of compounds for cancer therapy research. This approach provides a promising strategy for the development of novel antitumor agents (Bioorganic & Medicinal Chemistry Letters, 2013).
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[2-(4-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4/c1-34-19-12-8-17(9-13-19)22(31)15-29-25(33)30-21-5-3-2-4-20(21)23(32)28(24(30)27-29)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFSIBCCSFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)
![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)
![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)
